molecular formula C18H16ClF3N2O3S B2611959 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954608-46-9

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2611959
CAS RN: 954608-46-9
M. Wt: 432.84
InChI Key: JTBHQFFFLPXXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a sulfonamide group, and a trifluoromethyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the sulfonamide group could potentially participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s lipophilicity, while the sulfonamide group could participate in hydrogen bonding, potentially affecting the compound’s solubility .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known as N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide:

Pharmaceutical Development

This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. It can be used as a lead compound in the synthesis of new drugs, particularly those targeting specific receptors or enzymes. Its structural components, such as the trifluoromethyl group, can enhance the bioavailability and metabolic stability of drug candidates .

Cancer Research

In cancer research, this compound has shown promise as a potential anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for developing new cancer therapies. Researchers are investigating its effects on tumor growth and metastasis, aiming to develop more effective treatments with fewer side effects .

Neuroscience

The compound’s interaction with neural receptors and enzymes makes it valuable in neuroscience research. It is being studied for its potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Inflammatory Diseases

Research has indicated that this compound may have anti-inflammatory properties. It is being investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, it could provide relief from chronic inflammation and associated symptoms .

Antimicrobial Activity

The compound’s structure suggests it could be effective against various microbial pathogens. Studies are exploring its antimicrobial activity, particularly against antibiotic-resistant bacteria. This research is crucial in the development of new antibiotics to combat the growing issue of antibiotic resistance .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes allows researchers to investigate the mechanisms of action of various biological pathways. This can lead to the discovery of new therapeutic targets and the development of novel drugs .

Material Science

Beyond biological applications, this compound is also of interest in material science. Its unique chemical properties make it suitable for the development of new materials with specific characteristics, such as enhanced durability or conductivity. Researchers are exploring its potential in creating advanced materials for various industrial applications .

Environmental Science

In environmental science, this compound is being studied for its potential to degrade environmental pollutants. Its chemical structure allows it to interact with and break down harmful substances, making it a candidate for use in environmental remediation efforts. This research aims to develop new methods for cleaning up contaminated environments .

These applications highlight the versatility and potential of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide in various fields of scientific research.

Source

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or skin contact .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential use in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-14-4-6-15(7-5-14)24-11-12(8-17(24)25)10-23-28(26,27)16-3-1-2-13(9-16)18(20,21)22/h1-7,9,12,23H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHQFFFLPXXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.